molecular formula C21H21N3O2 B6117081 2-{[5-Methyl-2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one

2-{[5-Methyl-2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B6117081
M. Wt: 347.4 g/mol
InChI Key: WJLDNRYSMWBNKB-UHFFFAOYSA-N
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Description

2-{[5-Methyl-2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound features a unique structure combining an indole moiety with a quinazolinone framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-Methyl-2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a quinazolinone precursor under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-Methyl-2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

2-{[5-Methyl-2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{[5-Methyl-2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The indole and quinazolinone moieties allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2-Methyl-, (2-oxo-1,3-dioxolan-4-yl)Methyl ester: This compound shares some structural similarities but differs in its functional groups and overall structure.

    Indole derivatives: Compounds containing the indole nucleus, such as tryptophan and indole-3-acetic acid, exhibit diverse biological activities and are widely studied for their therapeutic potential.

Uniqueness

2-{[5-Methyl-2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one is unique due to its combination of indole and quinazolinone moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(5-methyl-2-oxo-1-propan-2-yl-3H-indol-3-yl)methyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-12(2)24-18-9-8-13(3)10-15(18)16(21(24)26)11-19-22-17-7-5-4-6-14(17)20(25)23-19/h4-10,12,16H,11H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLDNRYSMWBNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2CC3=NC4=CC=CC=C4C(=O)N3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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